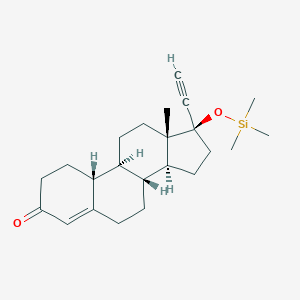
17-O-Trimethylsilyl Norethindrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-O-Trimethylsilyl Norethindrone is a synthetic derivative of norethindrone, a well-known progestin used in various hormonal contraceptives. This compound is characterized by the presence of a trimethylsilyl group at the 17th position, which enhances its stability and modifies its chemical properties. The molecular formula of this compound is C23H34O2Si, and it has a molecular weight of 370.60 .
Mechanism of Action
Target of Action
17-O-Trimethylsilyl Norethindrone is a derivative of Norethindrone . Norethindrone, also known as norethisterone, is a synthetic progestational hormone . The primary targets of Norethindrone are progesterone receptors, which are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .
Mode of Action
Norethindrone exerts its effects on target cells via binding to progesterone receptors, resulting in downstream changes to target genes .
Biochemical Pathways
Norethindrone, the parent compound, is known to affect several pathways related to reproduction and hormonal regulation .
Pharmacokinetics
Norethindrone, the parent compound, is known to be rapidly absorbed and metabolized in the liver . It undergoes hepatic reduction and conjugation, and is subject to first-pass effect .
Result of Action
Norethindrone, the parent compound, is known to suppress ovulation, thicken cervical mucus (which inhibits sperm penetration), slow the movement of the ovum through the fallopian tubes, and alter the endometrium .
Preparation Methods
The synthesis of 17-O-Trimethylsilyl Norethindrone typically involves the modification of norethindrone to introduce the trimethylsilyl group. One common method includes the reaction of norethindrone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
17-O-Trimethylsilyl Norethindrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
17-O-Trimethylsilyl Norethindrone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other steroid derivatives.
Biology: The compound is utilized in studies involving hormone receptor interactions and the development of new contraceptive methods.
Medicine: Research on this compound contributes to the development of new hormonal therapies and contraceptives.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Comparison with Similar Compounds
17-O-Trimethylsilyl Norethindrone can be compared with other progestins such as norethindrone acetate and levonorgestrel. While all these compounds act as progestins, this compound is unique due to the presence of the trimethylsilyl group, which enhances its stability and modifies its chemical properties . Similar compounds include:
Norethindrone Acetate: A commonly used progestin in contraceptives and hormone replacement therapy.
Levonorgestrel: Another widely used progestin in emergency contraception and intrauterine devices.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,15,18-21H,7-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECAWNJNIQRQF-GOMYTPFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CCC34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563132 |
Source


|
| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28426-43-9 |
Source


|
| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)
![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)


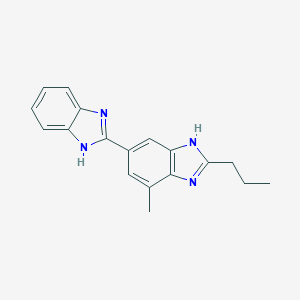
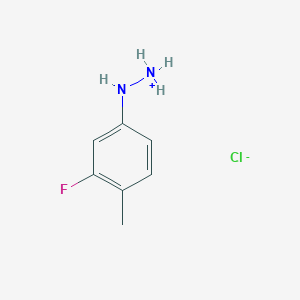
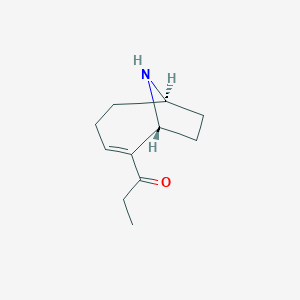

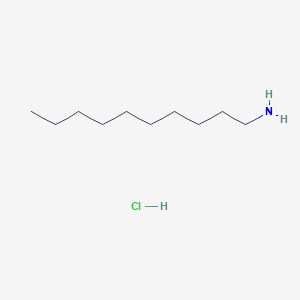

![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)
